3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine

Lipophilicity Drug-likeness Membrane permeability

3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine (CAS 1421458-28-7; C18H22N2O3S2; MW 378.5 g/mol) is a synthetic small molecule comprising a 3-pyridylsulfonyl head group linked to a 4-(((4-methoxyphenyl)thio)methyl)-substituted piperidine core. It belongs to the broader class of aryl/heteroaryl sulfonylpiperidines, a chemotype represented in patents directed to fatty acid elongase (ELOVL) inhibition and orexin receptor antagonism.

Molecular Formula C18H22N2O3S2
Molecular Weight 378.51
CAS No. 1421458-28-7
Cat. No. B2582678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine
CAS1421458-28-7
Molecular FormulaC18H22N2O3S2
Molecular Weight378.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C18H22N2O3S2/c1-23-16-4-6-17(7-5-16)24-14-15-8-11-20(12-9-15)25(21,22)18-3-2-10-19-13-18/h2-7,10,13,15H,8-9,11-12,14H2,1H3
InChIKeyNGNZJABWVGQLEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine (CAS 1421458-28-7): Structural and Procurement Baseline for a Piperidine–Sulfonyl–Pyridine Screening Candidate


3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine (CAS 1421458-28-7; C18H22N2O3S2; MW 378.5 g/mol) is a synthetic small molecule comprising a 3-pyridylsulfonyl head group linked to a 4-(((4-methoxyphenyl)thio)methyl)-substituted piperidine core [1]. It belongs to the broader class of aryl/heteroaryl sulfonylpiperidines, a chemotype represented in patents directed to fatty acid elongase (ELOVL) inhibition [2] and orexin receptor antagonism [3]. The compound is currently catalogued as a screening compound with no reported bioactivity data in ChEMBL 20 [4], placing it in a pre-hit discovery phase. Its structural complexity—integrating a thioether-linked 4-methoxyphenyl group, a piperidine spacer, a sulfonyl bridge, and a terminal pyridine—distinguishes it from simpler sulfonylpiperidine building blocks and positions it as a candidate for lead-like diversification or focused-library screening against targets tolerant of lipophilic, hydrogen-bond-accepting scaffolds.

Why Generic Substitution Fails for 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine: Structural Determinants That Preclude Simple Analog Swapping


Within the sulfonylpiperidine class, interchangeability is undermined by the functional consequences of three distinct structural modules: the sulfonyl-attached aryl/heteroaryl group, the piperidine 4-substituent, and the linker chemistry. Replacing the 3-pyridylsulfonyl terminus with phenylsulfonyl (as in 4-(((4-methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine ) eliminates the pyridine nitrogen's hydrogen-bond-acceptor capacity (tPSA reduction from ~57 to ~50 Ų, based on ChemSrc comparator data for the core scaffold ), potentially altering target engagement in binding sites that coordinate via the pyridyl N-lone pair. Similarly, swapping the 4-methoxyphenylthio group for a simple aryl or alkyl substituent (e.g., 3-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine) removes the thioether linker's conformational degrees of freedom (5 vs. ~2–3 rotatable bonds) and the electron-rich methoxyphenyl moiety, which together modulate both logP and metabolic soft-spot profile. Patent landscaping confirms that the specific combination of a thioether-linked 4-methoxyphenyl group with a heteroaryl sulfonamide falls within the narrow generic claims of fatty acid elongase inhibitor patents [1] and orexin receptor antagonist applications [2], indicating that even minor substituent changes may shift intellectual property coverage and biological target profile. Without direct head-to-head bioactivity data for this specific compound, these structural and physicochemical distinctions provide the only currently available basis for selection over close analogs.

3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Enhancement Versus Core Scaffold: +0.85 to +1.02 logP Units from 4-Methoxyphenylthio Substitution

Relative to the unsubstituted core scaffold 3-(piperidin-1-ylsulfonyl)pyridine (CAS 26103-49-1, LogP = 2.27 ), the target compound bearing a 4-(((4-methoxyphenyl)thio)methyl) group at the piperidine 4-position exhibits a calculated logP increase to 3.29 (ZINC database [1]) or 3.51 (MMsINC SlogP [2]), representing a ΔlogP of +1.02 to +1.24. This lipophilicity increment is driven by the combined contributions of the thioether-linked 4-methoxyphenyl group and the additional methylene spacer (rotatable bond count increases from 2 to 5 [1]). The higher logP is predicted to enhance passive membrane permeability while remaining within the typically acceptable range for oral drug-like space (LogP < 5). However, the increased lipophilicity also corresponds to reduced aqueous solubility: predicted logS = −3.98 (MMsINC [2]), versus an estimated logS of approximately −2.5 to −3.0 for the simpler core scaffold based on its lower logP.

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

3-Pyridylsulfonyl vs. Phenylsulfonyl Head Group: Hydrogen-Bond-Acceptor Differentiation

The target compound incorporates a pyridine-3-sulfonyl terminus, whereas the closest commercially catalogued aryl analog, 4-(((4-methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine , bears a phenylsulfonyl group. The pyridine nitrogen (pKa ~5.2 for the conjugate acid) provides an additional hydrogen-bond-acceptor site not present in the phenyl analog. In protein–ligand co-crystal structures of sulfonylpiperidine inhibitors, such as those targeting Gram-positive thymidylate kinase (TMK) where the pyridyl nitrogen engages a conserved water network or backbone NH [1], this heteroatom can contribute 0.5–1.5 kcal/mol in binding free energy when optimally positioned. Although no direct binding comparison between the pyridyl and phenyl head groups exists for this specific thioether-piperidine scaffold, class-level inference from sulfonylpiperidine TMK inhibitors [1] and 3-pyridylsulfonyl-containing kinase inhibitors [2] indicates that the pyridyl nitrogen can serve as a selectivity-determining feature when the target binding site contains a complementary H-bond donor within ~3.0 Å of the sulfonyl attachment point.

Molecular recognition Hydrogen bonding Target engagement Kinase inhibitor design

Thioether (–S–CH2–) Linker: Conformational Flexibility and Metabolic Differentiation from Direct Aryl–Piperidine Analogs

The target compound employs a thioether (–S–CH2–) linkage between the 4-methoxyphenyl ring and the piperidine 4-position, introducing a tetrahedral methylene spacer that extends the aryl group beyond the piperidine ring plane and adds one rotatable bond (total 5, versus 2 for the unsubstituted core [1]). By comparison, 3-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine attaches the heteroaryl directly to the piperidine ring (rotatable bonds ≈ 3), restricting conformational sampling. The thioether sulfur atom additionally represents a metabolic soft spot: S-oxidation to sulfoxide (and potentially sulfone) is a known Phase I metabolic pathway for aryl thioethers, which can alter both polarity and target affinity [2]. This metabolic liability is not present in carbon-linked analogs. The structural feature set (thioether + methylene spacer + 4-methoxyphenyl) mirrors substructures found in thioether-piperidinyl orexin receptor antagonist patents [3], where the thioether geometry has been specifically optimized for OX1/OX2 receptor binding, suggesting that this linker motif is not arbitrary but rather a designed pharmacophoric element.

Conformational analysis Metabolic stability Thioether oxidation Linker optimization

Physicochemical Drug-Likeness Profile: Compliance with Lead-Like Criteria and Differentiation from Higher-Molecular-Weight Regioisomers

The target compound (MW = 378.5 g/mol, logP = 3.29, HBD = 0, HBA = 4, tPSA = 57 Ų, rotatable bonds = 5 [1]) satisfies all four Lipinski Rule of 5 criteria and falls within the more stringent 'lead-like' space (MW ≤ 460, logP ≤ 4.2). In contrast, the regioisomer 2-(((1-((3-methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine (MW ≈ 378.5, but SlogP = 0.38 and logS = −3.56 [2]) displays a dramatically lower logP, arising from the repositioning of the pyridine to the thioether terminus and the methoxyphenyl to the sulfonyl terminus. This regioisomeric swap reverses the polarity distribution: the target compound concentrates polarity at the sulfonyl-pyridine end (tPSA contribution ~55 Ų from SO2 + pyridine), while the regioisomer distributes polarity across both termini. For targets with a defined electropositive binding pocket proximal to the sulfonyl group, the target compound's polarized electronic structure may provide a superior electrostatic complementarity compared to the more uniformly polar regioisomer.

Drug-likeness Lead-like properties Lipinski rules Fragment-based drug discovery

Intellectual Property Positioning: Overlap with Fatty Acid Elongase (ELOVL) and Orexin Receptor Patent Families

The target compound falls within the generic Markush structure of US Patent 8,188,280 (MSD K.K., 2012), which claims 3-substituted sulfonylpiperidine derivatives as inhibitors of long-chain fatty acyl elongase (ELOVL) for cardiovascular, metabolic, and neurological diseases [1]. The patent explicitly enumerates 4-methoxyphenyl as an allowed R2 substituent and pyridin-3-yl as an allowed R1 substituent (column 410–425), confirming structural coverage. A separate patent family (WO2015095108A1, Merck Sharp & Dohme, 2015) claims thioether-piperidinyl compounds as orexin receptor antagonists for neurological and psychiatric disorders [2], with the thioether–piperidine–sulfonyl scaffold representing a core pharmacophoric element. While this compound is not specifically exemplified in either patent, its structural placement at the intersection of these two patent families distinguishes it from analogs that fall within only one or neither IP space. A related European patent application (EP3331885A1, 2018) discloses compounds of similar topology for anti-parasitic indications (Chagas disease, HAT, leishmaniasis) [3], further illustrating the breadth of therapeutic applications associated with this chemotype.

Patent landscape ELOVL inhibition Orexin receptor Freedom to operate Cardiometabolic disease

Database Curation Status: Absence of ChEMBL Bioactivity Data as a Differentiation Factor for Novel Target Screening

The ZINC database (ChEMBL 20 integration) explicitly reports 'There is no known activity for this compound' and 'There is currently no predicted activity for this compound' for ZINC15711617 [1]. Similarly, SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 return no significant target associations [1]. This absence of annotation stands in contrast to many structurally simpler piperidine-sulfonyl derivatives that have accumulated bioactivity data across multiple ChEMBL assays. For example, 3-(piperidin-1-ylsulfonyl)pyridine (CAS 26103-49-1) and numerous N-arylpiperidine sulfonamides have reported IC50 values in BindingDB and ChEMBL spanning phosphodiesterases, kinases, and GPCRs [2]. The target compound's complete lack of prior bioactivity annotation, combined with its drug-like computed properties (MW 378.5, logP 3.29, tPSA 57 Ų, zero Lipinski violations [1]), positions it as a genuinely unexplored chemical entity suitable for phenotypic or target-based screening campaigns seeking novel chemotypes unencumbered by prior art bias.

Screening library Novel chemical space ChEMBL Hit discovery Underexplored scaffold

Optimal Research and Industrial Application Scenarios for 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine (CAS 1421458-28-7)


Phenotypic Screening for ELOVL-Dependent Disease Models (Cardiometabolic and Neurological Indications)

The compound's structural coverage by US Patent 8,188,280 (ELOVL inhibition) [1] supports its prioritization for phenotypic screens in disease models where long-chain fatty acid elongation is implicated—including metabolic syndrome, hepatic steatosis, and certain neurological disorders. With MW 378.5, logP 3.29, and zero Lipinski violations [2], it meets lead-like criteria suitable for cell-based assay formatting. The absence of prior ChEMBL bioactivity data [2] ensures that screening hits will represent novel chemical matter. Researchers should incorporate S-oxidation metabolite monitoring (thioether→sulfoxide) in hit validation protocols, as this metabolic pathway is a class-level liability [3].

Structure-Based Design Campaigns Targeting Binding Sites with Proximal H-Bond Donors

The 3-pyridylsulfonyl head group provides an H-bond-accepting pyridine nitrogen absent in phenylsulfonyl analogs [4]. Co-crystal structures of related sulfonylpiperidine inhibitors (e.g., PDB 4HLC, TMK inhibitors [4]) demonstrate that the pyridyl nitrogen can engage conserved structural water molecules or backbone NH groups. For targets where preliminary docking or fragment screening identifies an H-bond donor within ~3.0 Å of the sulfonyl attachment vector, this compound offers a built-in recognition element that simpler phenylsulfonyl analogs lack, potentially accelerating hit-to-lead optimization by eliminating the need to introduce heteroaryl HBA capability synthetically.

Focused Library Design Around Thioether-Linked Piperidine Scaffolds for Orexin Receptor or Anti-Parasitic Programs

The thioether–piperidine–sulfonyl architecture is a core pharmacophoric element in both orexin receptor antagonist patents (WO2015095108A1 [5]) and anti-parasitic compound applications (EP3331885A1 [6]). This compound can serve as a versatile synthetic intermediate for parallel library synthesis: the pyridylsulfonyl group can be diversified via Suzuki coupling or nucleophilic aromatic substitution, the thioether sulfur can be selectively oxidized to sulfoxide/sulfone to modulate polarity and metabolic stability, and the 4-methoxyphenyl group can be replaced with heteroaryl or substituted phenyl variants. Procurement of this specific compound as a library cornerstone is warranted when the screening objective encompasses neurological (orexin), cardiometabolic (ELOVL), or neglected tropical disease (kinetoplastid) target space.

Negative Control or Specificity Counter-Screen Compound for Pyridylsulfonyl SAR Studies

When evaluating structure–activity relationships within a pyridylsulfonylpiperidine series, this compound's unique combination of a 4-methoxyphenylthio substituent and a 3-pyridylsulfonyl head group makes it a valuable specificity probe. Its ~3-order-of-magnitude logP difference from the regioisomer 2-(((1-((3-methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine (SlogP 0.38 vs. 3.51 [7]) enables matched-pair analysis of lipophilicity-driven vs. polarity-driven binding contributions. Additionally, comparison with phenylsulfonyl and cyclohexylsulfonyl analogs (CAS 1421463-08-2 ) permits deconvolution of sulfonyl head-group contributions to target affinity, selectivity, and ADME properties.

Quote Request

Request a Quote for 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.